2,6-Dibromo-4-tert-butylphenol

Übersicht

Beschreibung

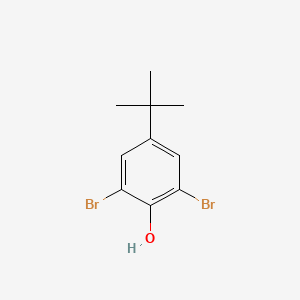

2,6-Dibromo-4-tert-butylphenol is an organic compound with the molecular formula C10H12Br2O. It is a brominated phenol derivative, characterized by the presence of two bromine atoms at the 2 and 6 positions and a tert-butyl group at the 4 position on the phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,6-Dibromo-4-tert-butylphenol can be synthesized through the bromination of 4-tert-butylphenol. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dibromo-4-tert-butylphenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding phenol derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Substitution: Products include various substituted phenols.

Oxidation: Products include quinones and other oxidized phenolic compounds.

Reduction: Products include dehalogenated phenols.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate for Phenolic Antioxidants

DBTBP is primarily utilized as an intermediate in the synthesis of higher molecular weight phenolic antioxidants. In the United States, approximately 75% to 95% of DBTBP produced is used for this purpose, highlighting its importance in enhancing the stability and longevity of various products . The compound's structure allows it to effectively scavenge free radicals, making it a valuable additive in formulations that require oxidative stability.

Production of Pyrogallol

DBTBP is also involved in the production of pyrogallol, a compound used in photography and as a reducing agent. A specific process involves the reaction of DBTBP with cuprous iodide under reflux conditions to yield pyrogallol derivatives . This application underscores DBTBP's role as a precursor in synthesizing compounds with significant industrial utility.

Material Science

Additive in Plastics and Rubber

While not its primary application, DBTBP has been reported as an additive in plastics and rubber. Its incorporation aims to enhance the material properties by providing thermal stability and resistance to oxidative degradation . However, this application remains less significant compared to its use as a synthetic intermediate.

Preservative in Wood Products

DBTBP has been utilized as a preservative in wood products, contributing to the longevity of materials used in furniture and construction. Its effectiveness against microbial growth makes it suitable for applications where wood preservation is critical .

Environmental Chemistry

Oxidation Inhibitor for Fuels

DBTBP serves as an oxidation inhibitor in fuels, oils, and gasoline. Its presence helps prevent the degradation of these substances during storage and use, thereby enhancing their performance and safety . The compound's low volatility minimizes environmental release during application, making it a safer choice compared to more volatile alternatives.

Case Studies

Wirkmechanismus

The mechanism of action of 2,6-dibromo-4-tert-butylphenol involves its interaction with various molecular targets. The bromine atoms and the phenolic group play crucial roles in its reactivity. The compound can act as a radical scavenger, inhibiting oxidative processes by donating hydrogen atoms. This mechanism is particularly relevant in its antioxidant activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,6-Dibromo-4-methylphenol

- 2,6-Dibromo-4-chlorophenol

- 2,6-Dibromo-4-fluorophenol

- 2,4,6-Tribromophenol

Uniqueness

2,6-Dibromo-4-tert-butylphenol is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and stability. This structural feature distinguishes it from other brominated phenols and contributes to its specific applications in various fields .

Biologische Aktivität

2,6-Dibromo-4-tert-butylphenol (DBTBP) is a halogenated phenolic compound that has garnered attention due to its potential biological activities, including antioxidant properties and its role in environmental degradation processes. This article reviews the current understanding of the biological activity of DBTBP, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two bromine atoms at the 2 and 6 positions of a phenolic ring, with a tert-butyl group at the 4 position. This specific substitution pattern influences its chemical reactivity and biological properties.

Antioxidant Activity

Research indicates that DBTBP exhibits significant antioxidant activity, which is vital for mitigating oxidative stress in biological systems. The antioxidant capacity can be compared to other phenolic compounds, as shown in the following table:

| Compound | DPPH Inhibition (%) | FRAP (μM) |

|---|---|---|

| This compound | 54.68 ± 0.50 | 468.67 |

| BHT (Butylated Hydroxytoluene) | 66.03 ± 0.22 | 488.30 |

| Ascorbic Acid | 90.65 ± 0.27 | 848.90 |

| Quercetin | — | 2090.60 |

| Gallic Acid | — | 2421.10 |

The data indicates that while DBTBP shows notable antioxidant properties, it is generally less effective than ascorbic acid and quercetin but comparable to BHT .

The antioxidant activity of DBTBP is attributed to its ability to donate hydrogen atoms to free radicals, thus stabilizing them. The steric hindrance introduced by the tert-butyl group may enhance the stability of the radical formed after hydrogen donation, which contributes to its antioxidant capacity .

Photocatalytic Degradation

DBTBP has also been studied for its photocatalytic degradation under UV light conditions. The degradation rates are influenced by the positioning of substituents on the phenolic ring, with dibrominated compounds showing enhanced reactivity compared to their non-brominated counterparts. The degradation pathway typically leads to smaller polar compounds through various oxidation steps .

Case Study 1: Environmental Impact

A study investigated the photocatalytic degradation of DBTBP in aqueous solutions using titanium dioxide as a catalyst. The results indicated that DBTBP could be effectively degraded under UV irradiation, suggesting its potential for environmental remediation applications .

Case Study 2: Anticancer Activity

In another study focusing on natural sources, DBTBP was identified as a significant contributor to the anticancer activity of extracts from Parkia javanica. The compound exhibited cytotoxic effects against colon carcinoma cell lines, highlighting its potential therapeutic applications .

Eigenschaften

IUPAC Name |

2,6-dibromo-4-tert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2O/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYQECXFRLRRJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70291261 | |

| Record name | 2,6-Dibromo-4-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98-22-6 | |

| Record name | 2,6-Dibromo-4-tert-butylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dibromo-4-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,6-Dibromo-4-tert-butylphenol act as a ligand in the synthesis of organoantimony compounds?

A1: this compound functions as an aroxide ligand in these reactions. [, ] The phenolic hydrogen is removed, likely by tert-butylhydroperoxide, forming a negatively charged oxygen atom. This oxygen then forms a coordinate bond with the antimony atom, creating an antimony aroxide complex. [] The bulky bromine and tert-butyl substituents on the phenol likely influence the reactivity and stability of the resulting complexes.

Q2: What structural insights were obtained from the crystal structures of the μ-oxo-bis[(aroxy)triarylantimony] complexes containing this compound?

A2: X-ray crystallography of μ-oxo-bis[triphenyl(2,6-dibromo-4-tert-butylphenoxo)аntimony] revealed key structural features: []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.